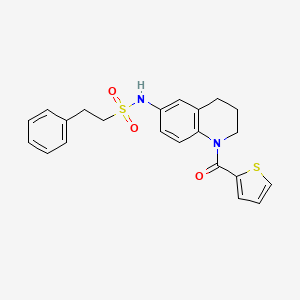

N-(4-(2-(吲哚-1-基)-2-氧代乙基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

制药合成与活性

噻唑衍生物N-(4-(2-(吲哚-1-基)-2-氧代乙基)噻唑-2-基)苯甲酰胺因其在制药领域的潜在应用而成为研究主题。研究探索了其合成,并评估了其作为非甾体抗炎药的活性。例如,林奇等人(2006 年)合成了衍生自 2-氨基噻唑和 2-氨基-2-噻唑啉的化合物,这些化合物在特定浓度范围内显示出抗炎活性(Lynch et al., 2006)。

抗菌特性

噻唑衍生物的抗菌特性已得到广泛研究。Bikobo 等人(2017 年)合成了一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物,显示出对各种致病菌株的有效抗菌活性(Bikobo et al., 2017)。

抗癌潜力

多项研究调查了噻唑衍生物的抗癌潜力。Ravinaik 等人(2021 年)设计并合成了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,对各种癌细胞系显示出中等到极好的抗癌活性(Ravinaik et al., 2021)。

抗增殖和抗艾滋病活性

噻唑衍生物的抗增殖和抗艾滋病活性也一直是研究重点。Al-Soud 等人(2010 年)合成了 N-{2-氧代-2-[4-(1,3-苯并噻唑-2-基)哌嗪-1-基]}-(杂)芳基羧酰胺,对某些人类癌细胞系显示出显着作用(Al-Soud et al., 2010)。

抗真菌剂

噻唑衍生物作为抗真菌剂的潜力已得到探索。Narayana 等人(2004 年)制备了各种 2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺,并筛选了它们的抗真菌活性,表明它们在抗真菌药物中的潜在用途(Narayana et al., 2004)。

作用机制

Target of Action

The primary target of the compound N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is acetylcholine esterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission .

Mode of Action

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic transmission .

Biochemical Pathways

By inhibiting AChE, N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory processing. The increased availability of acetylcholine due to AChE inhibition can therefore have various downstream effects, depending on the specific physiological context .

Result of Action

The molecular effect of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. On a cellular level, this can enhance cholinergic transmission, affecting various physiological processes .

属性

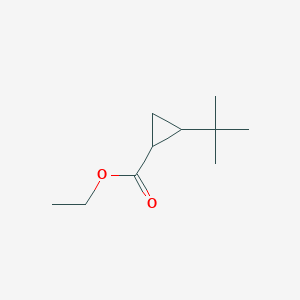

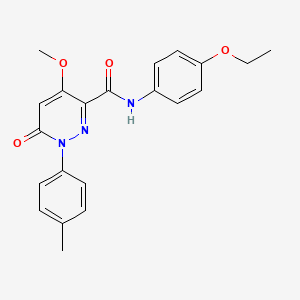

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-18(23-11-10-14-6-4-5-9-17(14)23)12-16-13-26-20(21-16)22-19(25)15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVKCRSCCUIZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)

![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)